N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide
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Description
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C17H25NO5S and its molecular weight is 355.45. The purity is usually 95%.
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Scientific Research Applications
Tumor Proliferation Assessment
A study conducted by Dehdashti et al. (2013) evaluated the safety, dosimetry, and feasibility of using a cellular proliferative marker, 18F-ISO-1, in imaging tumor proliferation via PET in patients with newly diagnosed malignant neoplasms. This compound, closely related to the chemical structure of interest, showed promise for evaluating the proliferative status of solid tumors, with tumor uptake correlating significantly with Ki-67, a proliferation marker. The safe administration doses and significant correlation with tumor proliferation markers make this agent a potential candidate for clinical trials in cancer diagnosis and treatment monitoring Dehdashti et al., 2013.
Pharmaceutical Development
Another study focused on the synthesis and evaluation of benzamide analogs, including those with structures similar to N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide, for their potential as sigma-2 receptor probes. Such compounds, due to their high affinity for sigma-2 receptors, are being explored for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). This research underscores the utility of benzamide derivatives in developing novel diagnostic tools for cancer Xu et al., 2005.
Synthetic Chemistry Applications
In synthetic chemistry, the protective properties of the 3,4-dimethoxybenzyl moiety have been explored for N-protecting 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives. This application highlights the potential of utilizing specific functional groups for protecting sensitive chemical structures during synthesis, demonstrating the versatility of such compounds in complex chemical reactions Grunder-Klotz & Ehrhardt, 1991.
Advanced Materials Development
Research into the development of novel polymers, such as those described by Coulembier et al. (2006), utilizes N-heterocyclic carbenes for the ring-opening polymerization of lactide and β-butyrolactone. Alcohol adducts of N-heterocyclic carbene, closely related to the chemical structure , serve as catalysts/initiators, showcasing the potential of such compounds in creating new polymer materials with controlled properties Coulembier et al., 2006.
Properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-4-5-9-18(14-8-10-24(20,21)12-14)17(19)13-6-7-15(22-2)16(11-13)23-3/h6-7,11,14H,4-5,8-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYMCIFCWVVJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.